![molecular formula C12H12BrNO2 B1384644 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one CAS No. 2227272-50-4](/img/structure/B1384644.png)
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one
Overview
Description
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one, commonly referred to as 5-Bromo-2-THF-isoindolin-1-one (5-BTI) is an organic compound with a wide range of scientific applications. It is a heterocyclic compound containing both nitrogen and bromine atoms. 5-BTI is a versatile compound that can be used for various scientific research applications. It is used in the synthesis of various organic compounds, in the study of molecular structures, and in the development of new drugs.
Scientific Research Applications
Drug Discovery
“5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one” is used in the field of drug discovery. The indole nucleus, which is part of this compound, is found in many important synthetic drug molecules . Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Electrostatic Potential Studies
The compound could potentially be used in studies involving molecular electrostatic potential . This tool is used to distinguish between positive and negative potential regions, and it can be used to assess competing intermolecular interactions .
properties
IUPAC Name |
5-bromo-2-(oxolan-3-yl)-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-9-1-2-11-8(5-9)6-14(12(11)15)10-3-4-16-7-10/h1-2,5,10H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQCSVHCAGAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CC3=C(C2=O)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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